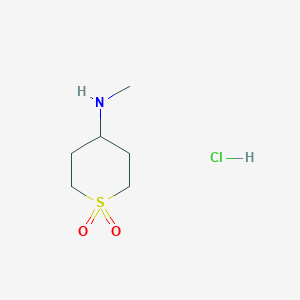![molecular formula C10H19ClN2O B6285631 1-[(piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride CAS No. 111247-63-3](/img/no-structure.png)
1-[(piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Piperidin-4-yl)methylpyrrolidin-2-one hydrochloride, also known as PMPOH or 1-PMPOH, is a synthetic compound and a derivative of pyrrolidin-2-one that has been studied for its potential applications in the fields of chemistry and biochemistry. PMPOH is a chiral molecule, meaning that it has two distinct forms that are mirror images of each other. It has been used as a catalyst in the synthesis of pharmaceuticals, as a chiral resolving agent, and as a chiral building block for the synthesis of other compounds.
Scientific Research Applications
1-[(piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride has been studied for its potential applications in the fields of chemistry and biochemistry, such as its use as a catalyst in the synthesis of pharmaceuticals and as a chiral resolving agent. It has also been used as a chiral building block for the synthesis of other compounds, such as amino acids and peptides. In addition, this compound has been studied for its ability to form inclusion complexes with hydrophobic molecules, which can be used to improve the solubility of drugs in aqueous solutions.
Mechanism of Action
The mechanism of action of 1-[(piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride is not yet fully understood. However, it is believed to act as a chiral resolving agent by forming a complex with achiral molecules, such as amino acids and peptides, to form a chiral compound. This chiral compound can then be used to synthesize other compounds with specific chiral properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been studied for its potential applications in the fields of chemistry and biochemistry, such as its use as a catalyst in the synthesis of pharmaceuticals and as a chiral resolving agent. In addition, this compound has been studied for its ability to form inclusion complexes with hydrophobic molecules, which can be used to improve the solubility of drugs in aqueous solutions.
Advantages and Limitations for Lab Experiments
The main advantage of using 1-[(piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride in laboratory experiments is its ability to form inclusion complexes with hydrophobic molecules, which can be used to improve the solubility of drugs in aqueous solutions. However, there are some limitations to using this compound in laboratory experiments. For instance, the synthesis of this compound is a two-step process, which can be time-consuming and difficult to scale up. In addition, this compound is a chiral molecule, which means that it has two distinct forms that are mirror images of each other. This can make it difficult to determine the exact structure of the molecule.
Future Directions
Future research on 1-[(piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride could focus on its potential applications in the fields of chemistry and biochemistry, such as its use as a catalyst in the synthesis of pharmaceuticals and as a chiral resolving agent. In addition, further research could be conducted to better understand the mechanism of action of this compound and its potential biochemical and physiological effects. Furthermore, future research could focus on developing methods to more quickly and easily synthesize this compound and to determine the exact structure of the molecule. Finally, further research could focus on the application of this compound in the development of new drugs and other compounds.
Synthesis Methods
1-[(piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride can be synthesized in a two-step process. The first step involves the reaction of piperidine with methyl acrylate in the presence of a base to form the piperidine-methyl acrylate adduct. This adduct is then reacted with pyrrolidin-2-one in the presence of an acid to form 1-(piperidin-4-yl)methylpyrrolidin-2-one hydrochloride.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride involves the reaction of piperidine with pyrrolidin-2-one in the presence of a suitable catalyst to form the desired product. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.", "Starting Materials": [ "Piperidine", "Pyrrolidin-2-one", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Diethyl ether", "Acetone", "Sodium sulfate" ], "Reaction": [ "Step 1: Piperidine is reacted with pyrrolidin-2-one in the presence of a suitable catalyst such as palladium on carbon or Raney nickel.", "Step 2: The resulting product is purified by filtration and washed with water to remove any impurities.", "Step 3: The product is then dissolved in methanol and hydrochloric acid is added to form the hydrochloride salt.", "Step 4: The hydrochloride salt is isolated by filtration and washed with diethyl ether to remove any remaining impurities.", "Step 5: The product is further purified by recrystallization from a suitable solvent such as acetone or ethyl acetate.", "Step 6: The final product is dried under vacuum and characterized by various analytical techniques such as NMR spectroscopy and mass spectrometry." ] } | |
CAS RN |
111247-63-3 |
Molecular Formula |
C10H19ClN2O |
Molecular Weight |
218.7 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



